Uranine

Vue d'ensemble

Description

Uranine, also known as the water-soluble form of fluorescein, is a versatile greenish-yellow fluorescent dye . It is used in various industrial applications such as coloring automotive coolants, dying wool and silk, as an Air-Sea rescue marker, ground water tracing dye, soap solutions, and the coloring of agrochemicals and fertilizers . It has been used since 1877 to trace water flow .

Synthesis Analysis

Uranine is used as a tracer in the oil and gas industry. A method was developed to determine uranine in formation water samples using high-performance liquid chromatography with fluorescence detection (HPLC/FLD). The initial step in preparing samples for chromatographic analysis would be solid phase extraction (SPE) .Chemical Reactions Analysis

In the oil and gas industry, tracers like Uranine are used to estimate residual oil saturation, indicate the location and orientation of fractures in tight reservoirs, identify and mark the direction of fluid flow in fractured deposits, locate faults and discontinuities, and measure fluid movement in injection wells during drilling .Physical And Chemical Properties Analysis

Uranine is soluble in water and slightly soluble in ethanol . It has a tremendous coloring power in aqueous solutions .Applications De Recherche Scientifique

Tracer in the Oil and Gas Industry

Uranine is used as a tracer in the oil and gas industry . It is used to estimate residual oil saturation, indicate the location and orientation of fractures in tight reservoirs, identify and mark the direction of fluid flow in fractured deposits, locate faults and discontinuities, and measure fluid movement in injection wells during drilling . Uranine behaves in a mechanically similar manner to the tested substance, e.g., formation waters, oil or gas, and significantly differs from them in terms of chemical properties so that it is possible to identify them .

Inter-well Testing

In oil and gas mining, uranine has found application in inter-well testing using secondary or tertiary extraction methods (especially during reservoir irrigation) .

Hydrology

Uranine is used in hydrology to locate leaks, check for leaks and determine water flow routes . It helps in assessing the impact of landfills on soil and groundwater quality .

Evanescent-Wave Fiber Optic Sensing

Uranine is used in evanescent-wave fiber optic sensing based on ion association extraction . The sensor prepared by removing a section of the cladding from a multimode fiber and hydrophobization of the exposed core surface. Uranine is extracted in association along with hexadecyltrimethylammonium (CTA) ion onto the fiber surface and detected via absorption of the evanescent wave generated on the surface of the exposed fiber core .

Geothermal and Hydrospheric Research

Uranine is also used as a fluorescent tracer in geothermal and hydrospheric research . For instance, uranine has been used to investigate the fates of thermal aquifers injected into geothermal wells .

Industrial, Diagnostics, Medical and Biochemical Research

Uranine is also used in industry, diagnostics, medical and biochemical research . However, the specific applications in these fields are not detailed in the sources.

Mécanisme D'action

Target of Action

Uranine, also known as Soluble fluorescein or Fluorescein sodium, is primarily used as a tracer in various fields. In the oil and gas industry, it’s used to estimate residual oil saturation, indicate the location and orientation of fractures in tight reservoirs, identify and mark the direction of fluid flow in fractured deposits, locate faults and discontinuities, and measure fluid movement in injection wells during drilling . In hydrology, it’s used to locate leaks, check for leaks and determine water flow routes, and assess the impact of landfills on soil and groundwater quality .

Mode of Action

Uranine interacts with its targets by behaving in a mechanically similar manner to the tested substance, such as formation waters, oil, or gas . It significantly differs from them in terms of chemical properties, making it possible to identify them . Uranine dissolves easily in aqueous alkaline solutions as an ocular revealing agent, reacts to cobalt blue light at 465 to 490 nm, and fluoresces as brilliant green at 520 to 530 nm .

Pharmacokinetics

Approximately 80% of Uranine dye is attached to plasma proteins, principally albumin, after injection into the circulation . The dye is metabolized by both the liver and the kidneys and is excreted in the urine within 24 to 36 hours . These ADME properties impact the bioavailability of Uranine, allowing it to be used effectively as a tracer in various applications.

Result of Action

The primary result of Uranine’s action is its ability to act as a tracer. When used in this capacity, it allows scientists and researchers to track the movement of other substances, such as formation waters, oil, or gas . This can provide valuable information about the behavior of these substances in various environments.

Action Environment

The action, efficacy, and stability of Uranine can be influenced by several environmental factors. For instance, Uranine is known to be pH sensitive, photochemically unstable, and heat sensitive . Furthermore, its fluorescence measurements can be influenced by microorganisms and/or if fluorescent siderophores (e.g., pyoverdines) produced by microorganisms in groundwater . Additionally, fundamental problems encountered in the use of Uranine are its instability and decomposition under the influence of heat, salinity, and the pH and composition of the solution in which it occurs .

Safety and Hazards

Orientations Futures

The method developed for determining uranine in formation water samples can be successfully applied in the case of the determination of uranine content in formation water samples from the oil and gas mining industry . It can also be used to assess groundwater flow in deformed carbonate aquifers or to characterize faults that act as barriers to horizontal groundwater flow .

Propriétés

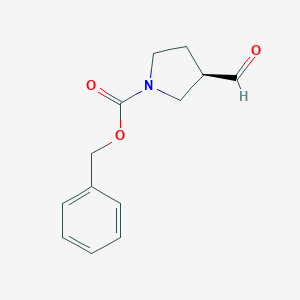

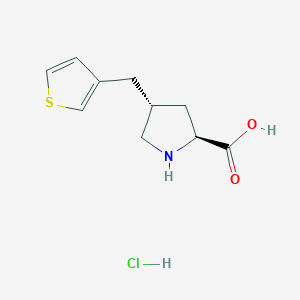

IUPAC Name |

disodium;2-(3-oxido-6-oxoxanthen-9-yl)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H12O5.2Na/c21-11-5-7-15-17(9-11)25-18-10-12(22)6-8-16(18)19(15)13-3-1-2-4-14(13)20(23)24;;/h1-10,21H,(H,23,24);;/q;2*+1/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJDNXYGOVLYJHP-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=C3C=CC(=O)C=C3OC4=C2C=CC(=C4)[O-])C(=O)[O-].[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H10Na2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

2321-07-5 (Parent) | |

| Record name | Fluorescein sodium [USP:BAN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000518478 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Molecular Weight |

376.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Fluorescein, disodium salt is an orange-red to dark red powder. Water-soluble form of fluorescein. Odorless and almost tasteless. pH (5% solution) 7.8. May be sensitive to prolonged exposure to light and to heat., Orange-red hygroscopic solid; [Merck Index] Dark red powder; [Sigma-Aldrich MSDS] | |

| Record name | FLUORESCEIN, DISODIUM SALT | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20410 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Fluorescein sodium | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/18533 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

greater than or equal to 100 mg/mL at 68 °F (NTP, 1992) | |

| Record name | FLUORESCEIN, DISODIUM SALT | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20410 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Density |

1.601 (NTP, 1992) - Denser than water; will sink | |

| Record name | FLUORESCEIN, DISODIUM SALT | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20410 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Vapor Pressure |

Negligible (NTP, 1992) | |

| Record name | FLUORESCEIN, DISODIUM SALT | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20410 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Product Name |

Fluorescein disodium salt | |

CAS RN |

518-47-8 | |

| Record name | FLUORESCEIN, DISODIUM SALT | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20410 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Fluorescein sodium [USP:BAN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000518478 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | FLUORESCEIN SODIUM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/93X55PE38X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Melting Point |

599 to 743 °F (decomposes) (NTP, 1992) | |

| Record name | FLUORESCEIN, DISODIUM SALT | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20410 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-Bromo-3-methylimidazo[1,2-A]pyridine](/img/structure/B36394.png)

![(11bR)-2,6-Di-9-phenanthrenyl-4-hydroxy-dinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin-4-oxide](/img/structure/B36400.png)

![Benzyl 2,2-dimethylhexahydropyrrolo[3,4-d][1,3]oxazine-6(4H)-carboxylate](/img/structure/B36460.png)